(R)-2-methylbutyraldehyde
Overview
Description
(R)-2-methylbutyraldehyde is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Biocatalytic Processes
(R)-2-Methylbutyraldehyde plays a crucial role in biocatalytic processes. A study by Gooding et al. (2010) describes the development of a practical kinetic resolution process using an enantiospecific biocatalytic reduction of racemic 2-methylvaleraldehyde, which is closely related to this compound. This process involves an evolved ketoreductase enzyme to selectively reduce the (R)-enantiomer to the desired product with high efficiency and is scalable, cost-effective, and green (Gooding et al., 2010).
2. Chromatographic Analysis
In chromatographic analysis, this compound is identified and resolved from other aldehydes. Ronakinen (1967) conducted a study on the paper chromatographic resolution of aldehyde 2,4-dinitrophenylhydrazone mixtures, including 2-methylbutyraldehyde, to investigate possible interferences in identification and to assess the completeness of isolation (Ronakinen, 1967).
3. Flavor Binding and Sensory Analysis
This compound is studied in the context of flavor binding and sensory analysis in food chemistry. For instance, He et al. (2021) explored how incubation temperature affects the binding of aldehydes like 3-methylbutyraldehyde to myosin, which is relevant for understanding meat flavor retention and control (He et al., 2021).
4. Synthesis of Chiral Building Blocks
The compound is used in synthesizing chiral building blocks for various applications. A study by Rossi et al. (1985) utilized this compound derivatives for synthesizing biologically active compounds, including enantiomerically pure pheromones (Rossi et al., 1985).
Properties
IUPAC Name |
(2R)-2-methylbutanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-3-5(2)4-6/h4-5H,3H2,1-2H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGQBDHUGHBGMD-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426270 | |
Record name | (R)-2-methylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33204-48-7 | |
Record name | (R)-2-methylbutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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